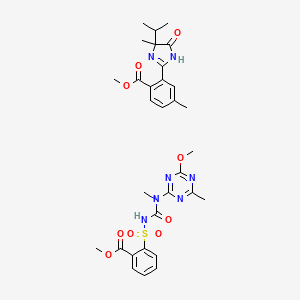
Tribenuron-methyl and imazamethabenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenuron-methyl: and imazamethabenz are two herbicides widely used in agriculture to control a variety of weeds. Tribenuron-methyl is a sulfonylurea herbicide that inhibits acetolactate synthase, an enzyme critical for the synthesis of branched-chain amino acids in plants . Imazamethabenz, on the other hand, is an imidazolinone herbicide that also inhibits acetolactate synthase, affecting the same pathway . Both compounds are selective herbicides, meaning they target specific weeds while leaving crops relatively unharmed.
Preparation Methods
Tribenuron-methyl: is synthesized through a multi-step process. The final step involves the condensation of 2-methoxycarbonylbenzenesulfonyl isocyanate with 2-methylamino-4-methoxy-6-methyl-1,3,5-triazine . Industrial production typically involves the use of triphosgene as a reagent and dimethylbenzene as a solvent .
Imazamethabenz: is prepared by reacting methyl orthoformate benzenesulfonamide with oxalyl chloride to obtain 2-methyl formate-3-benzenesulfonyl isocyanate, which then reacts with methyl triazine . The industrial production methods often involve high-performance liquid chromatography for the separation of its enantiomers .
Chemical Reactions Analysis
Tribenuron-methyl: undergoes various chemical reactions, including hydrolysis and oxidation. It is unstable in aqueous acidic solutions and can be hydrolyzed to form its corresponding acid . Common reagents used in these reactions include water and acids. The major products formed are the hydrolyzed acid derivatives.
Imazamethabenz: also undergoes hydrolysis, particularly in the presence of water and acids, forming its active acid form . It can also undergo oxidation reactions, especially in the presence of strong oxidizing agents .
Scientific Research Applications
Tribenuron-methyl: is primarily used in agriculture to control broad-leaf weeds in cereal crops such as wheat, barley, and oats . It has also been studied for its environmental impact and its behavior in soil and water systems .
Imazamethabenz: has applications beyond agriculture. Recent studies have shown its potential as an antitumor agent by inhibiting the Pin1 protein, which is involved in the proliferation and migration of cancer cells . It has also been studied for its persistence in soil and its effects on subsequent crops .
Mechanism of Action
Both tribenuron-methyl and imazamethabenz inhibit the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids like valine, leucine, and isoleucine . This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death in susceptible plants. The molecular targets are the ALS enzymes, and the pathways involved include the branched-chain amino acid synthesis pathway .
Comparison with Similar Compounds
Tribenuron-methyl: belongs to the sulfonylurea class of herbicides, which also includes compounds like metsulfuron-methyl and iodosulfuron-methyl-sodium . These compounds share a similar mechanism of action but differ in their selectivity and environmental impact.
Imazamethabenz: is part of the imidazolinone class of herbicides, which includes compounds like imazapyr and imazethapyr . These herbicides also inhibit ALS but vary in their spectrum of activity and persistence in the environment.
Conclusion
Tribenuron-methyl and imazamethabenz are important herbicides with distinct preparation methods, chemical reactions, and applications Their ability to selectively inhibit ALS makes them effective in controlling a wide range of weeds while minimizing damage to crops
Properties
CAS No. |
113336-32-6 |
|---|---|
Molecular Formula |
C31H37N7O9S |
Molecular Weight |
683.7 g/mol |
IUPAC Name |
methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate;methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H20N2O3.C15H17N5O6S/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h6-9H,1-5H3,(H,17,18,20);5-8H,1-4H3,(H,19,22) |
InChI Key |
UVYFMBPXDXFXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
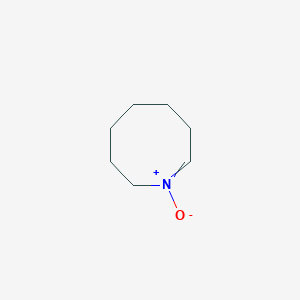
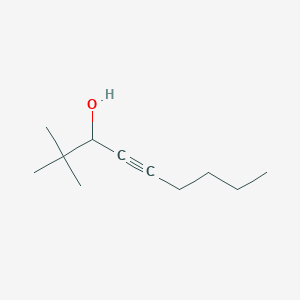
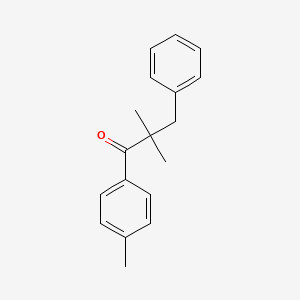
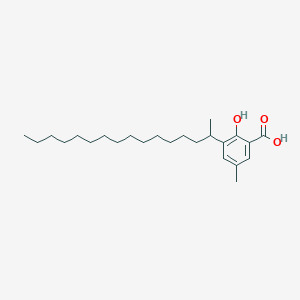
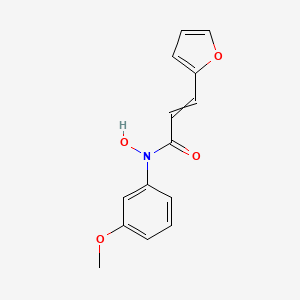
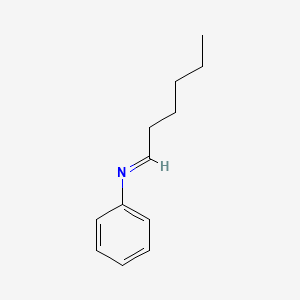
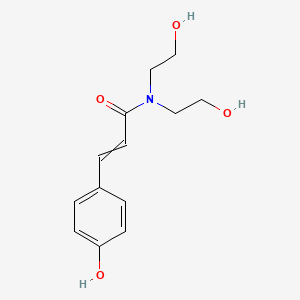
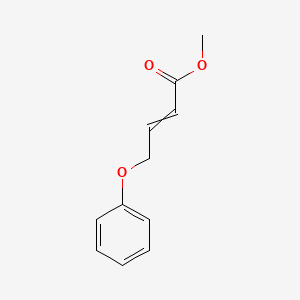
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)
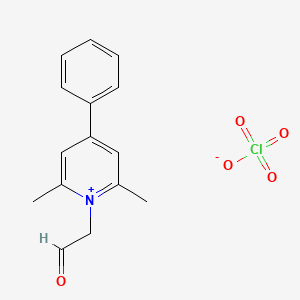
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
